N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide
Description
N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide: is a complex organic compound characterized by the presence of acetyl, bromophenyl, sulfonyl, and cyclohexyl groups
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-bromophenyl)sulfonyl-cyclohexylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O4S/c1-16(26)17-6-5-7-19(14-17)24-22(27)15-25(20-8-3-2-4-9-20)30(28,29)21-12-10-18(23)11-13-21/h5-7,10-14,20H,2-4,8-9,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPXJFPPHAPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of aniline to form 3-acetylaniline.
Bromination: The next step is the bromination of a suitable phenyl compound to introduce the bromophenyl group.
Sulfonylation: The brominated compound is then subjected to sulfonylation to attach the sulfonyl group.
Coupling with Cyclohexylglycinamide: Finally, the intermediate compounds are coupled with cyclohexylglycinamide under specific conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfides and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: Due to its complex structure, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide involves its interaction with specific molecular targets. The acetyl and sulfonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
- N-(3-acetylphenyl)-3-(4-bromophenyl)acrylamide
- N-(3-acetylphenyl)-5-[(4-bromophenyl)sulfonyl]-2-furamide
Comparison:
- Structural Differences: While similar compounds may share the acetylphenyl and bromophenyl groups, the presence of the sulfonyl and cyclohexyl groups in N-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide makes it unique.
- Reactivity: The sulfonyl group introduces additional reactivity, allowing for a broader range of chemical transformations.
- Applications: The unique combination of functional groups in this compound provides distinct advantages in drug development and materials science, making it more versatile compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
